molecular formula C15H16N2O3 B1277361 2-(4-aminophenoxy)-N-(4-methoxyphenyl)acetamide CAS No. 857495-84-2

2-(4-aminophenoxy)-N-(4-methoxyphenyl)acetamide

Cat. No.: B1277361
CAS No.: 857495-84-2
M. Wt: 272.3 g/mol
InChI Key: QUOXHNDSSAVKJF-UHFFFAOYSA-N
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Description

2-(4-aminophenoxy)-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C15H16N2O3 and its molecular weight is 272.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Green Synthesis Applications

  • Catalytic Hydrogenation for Dye Production : This compound serves as an intermediate in the production of azo disperse dyes. A novel catalyst developed by Zhang Qun-feng (2008) shows high activity, selectivity, and stability for the hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide into N-(3-amino-4-methoxyphenyl)acetamide, which is crucial for dye synthesis (Zhang Qun-feng, 2008).

Polymer Chemistry

  • Synthesis and Stereochemistry of Polymeric Derivatives : The synthesis and polymerization of N-(4-methacryloyloxyphenyl), 2-(4-methoxyphenyl) acetamide, a methacrylic derivative, has been explored by J. S. Román & A. Gallardo (1992) for producing polymers with pharmacological activity (J. S. Román & A. Gallardo, 1992).

Medicinal Chemistry

  • Development of Selective β3-Adrenergic Receptor Agonists : N-phenyl-(2-aminothiazol-4-yl)acetamides with phenoxypropanolamine moiety, including variants with 3-methoxyphenyl groups, have been synthesized and evaluated by T. Maruyama et al. (2012) for potential use in treating obesity and type 2 diabetes (T. Maruyama et al., 2012).

Synthesis Methods

  • Chemoselective Acetylation for Antimalarial Drug Synthesis : Deepali B Magadum and G. Yadav (2018) reported on the chemoselective monoacetylation of the amino group of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs (Deepali B Magadum & G. Yadav, 2018).

Biochemical Research

  • Protein Tyrosine Phosphatase 1B Inhibitors : A. Saxena et al. (2009) evaluated 2-(4-methoxyphenyl)ethyl] acetamide derivatives for PTP1B inhibitory activity, correlating well with docking studies and showing potential antidiabetic activity (A. Saxena et al., 2009).

Properties

IUPAC Name

2-(4-aminophenoxy)-N-(4-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-19-13-8-4-12(5-9-13)17-15(18)10-20-14-6-2-11(16)3-7-14/h2-9H,10,16H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUOXHNDSSAVKJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101242939
Record name 2-(4-Aminophenoxy)-N-(4-methoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101242939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857495-84-2
Record name 2-(4-Aminophenoxy)-N-(4-methoxyphenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=857495-84-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Aminophenoxy)-N-(4-methoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101242939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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